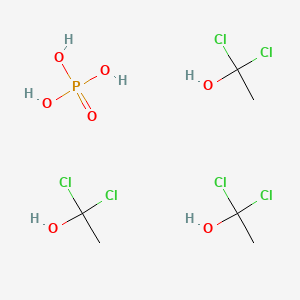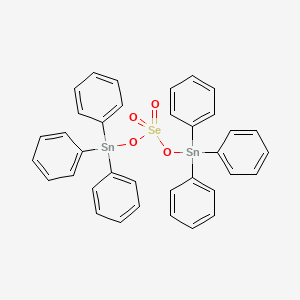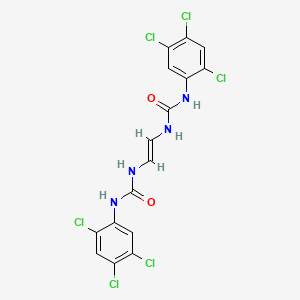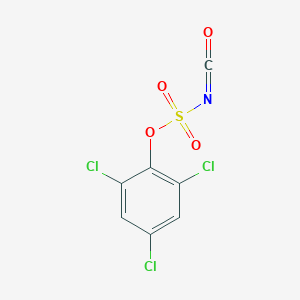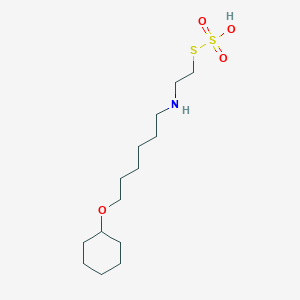
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) is a complex organosulfur compound It is characterized by the presence of an ethanethiol group, a cyclohexyloxyhexylamino group, and a hydrogen sulfate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) typically involves multiple steps. One common approach is to start with the preparation of the cyclohexyloxyhexylamine intermediate. This can be achieved by reacting cyclohexanol with hexylamine under suitable conditions to form the cyclohexyloxyhexylamine. The next step involves the introduction of the ethanethiol group through a nucleophilic substitution reaction. Finally, the hydrogen sulfate ester is formed by reacting the intermediate with sulfuric acid or a suitable sulfate esterifying agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to break the sulfate ester bond, yielding the corresponding alcohol and thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amino group can interact with various receptors and enzymes, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol: A simpler thiol compound with a similar sulfur-containing group.
Butanethiol: Another thiol compound with a longer carbon chain.
Ethanol: An alcohol with a similar structure but with oxygen instead of sulfur.
Uniqueness
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21224-40-8 |
|---|---|
Molekularformel |
C14H29NO4S2 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
6-(2-sulfosulfanylethylamino)hexoxycyclohexane |
InChI |
InChI=1S/C14H29NO4S2/c16-21(17,18)20-13-11-15-10-6-1-2-7-12-19-14-8-4-3-5-9-14/h14-15H,1-13H2,(H,16,17,18) |
InChI-Schlüssel |
FJZJCKXNENOSSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OCCCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


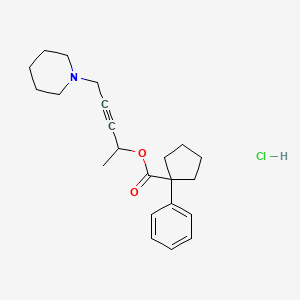
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
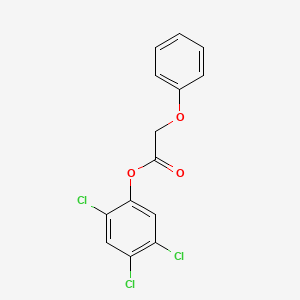
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
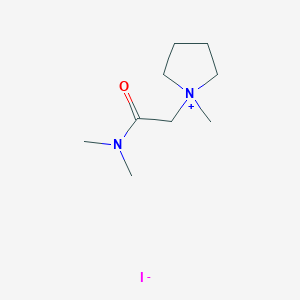
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
